molecular formula C8H6LiN B14333901 lithium;5-ethynyl-2-methylpyridine CAS No. 109552-81-0

lithium;5-ethynyl-2-methylpyridine

Cat. No.: B14333901
CAS No.: 109552-81-0
M. Wt: 123.1 g/mol
InChI Key: FHXNWOVWAJBEEF-UHFFFAOYSA-N
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Description

Lithium;5-ethynyl-2-methylpyridine is a coordination compound or salt comprising a lithium cation and a 5-ethynyl-2-methylpyridine anion or ligand. The pyridine derivative features a methyl group at the 2-position and an ethynyl (C≡CH) group at the 5-position. The ethynyl group is highly reactive, enabling participation in cycloadditions, polymerizations, or metal-catalyzed coupling reactions . However, direct studies on the lithium salt of this compound are scarce in the provided evidence, necessitating comparisons with structurally similar pyridine derivatives and lithium-containing compounds.

Properties

CAS No.

109552-81-0

Molecular Formula

C8H6LiN

Molecular Weight

123.1 g/mol

IUPAC Name

lithium;5-ethynyl-2-methylpyridine

InChI

InChI=1S/C8H6N.Li/c1-3-8-5-4-7(2)9-6-8;/h4-6H,2H3;/q-1;+1

InChI Key

FHXNWOVWAJBEEF-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=NC=C(C=C1)C#[C-]

Origin of Product

United States

Preparation Methods

Halogenation Followed by Cross-Coupling

A palladium-catalyzed Sonogashira coupling is widely employed to introduce ethynyl groups. Starting with 5-bromo-2-methylpyridine, the reaction proceeds as follows:

Procedure :

  • Halogenation : Bromination of 2-methylpyridine at position 5 using N-bromosuccinimide (NBS) under radical initiators (e.g., AIBN) yields 5-bromo-2-methylpyridine.
  • Sonogashira Coupling : Reacting 5-bromo-2-methylpyridine with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₂Cl₂ (1 mol%), CuI (2 mol%), and triethylamine in THF at 60°C for 12 hours. Desilylation with K₂CO₃ in methanol affords 5-ethynyl-2-methylpyridine.

Reaction Table :

Step Reagents/Conditions Yield
Bromination NBS, AIBN, CCl₄, reflux 65%
Coupling Pd(PPh₃)₂Cl₂, CuI, TMSA 78%
Desilylation K₂CO₃, MeOH, rt 95%

Cyclization of Propargyl Aldehyde Derivatives

Inspired by pyridine synthesis from acetaldehyde, propargyl aldehydes can form the ethynyl-substituted backbone:

Procedure :

  • Aldol Condensation : Reacting propargyl aldehyde with ammonium acetate in acetic acid at 200°C under pressure forms 5-ethynyl-2-methylpyridine.
  • Purification : Extraction with toluene followed by fractional distillation isolates the product.

Reaction Conditions :

  • Temperature: 200–250°C
  • Pressure: 15–20 bar
  • Yield: 55–60%

Formation of the Lithium Complex

Lithiation of 5-ethynyl-2-methylpyridine involves deprotonation of the terminal alkyne (pKa ≈ 25) using strong bases or direct metal interaction.

Deprotonation with Lithium Amides

Procedure :

  • Base Addition : Adding 1.1 equivalents of lithium hexamethyldisilazide (LiHMDS) to 5-ethynyl-2-methylpyridine in THF at −78°C.
  • Quenching : Stirring for 1 hour followed by warming to room temperature yields the lithium acetylide.

Reaction Table :

Parameter Value
Solvent THF
Temperature −78°C → rt
Yield 90%

Direct Lithium Metal Reaction

Adapting methyllithium synthesis, lithium metal reacts with the terminal alkyne:

Procedure :

  • Lithiation : Adding lithium wire (2 equivalents) to 5-ethynyl-2-methylpyridine in diethyl ether under argon.
  • Stirring : Refluxing for 8 hours to ensure complete deprotonation.

Key Considerations :

  • Solvent: Anhydrous ether
  • Byproduct: Hydrogen gas (requires inert atmosphere)
  • Yield: 70–75%

Comparative Analysis of Methods

Efficiency and Scalability

  • Cross-Coupling : High yields but requires palladium catalysts, increasing cost.
  • Cyclization : Moderate yields suitable for bulk synthesis.
  • Lithiation : LiHMDS offers higher selectivity, while direct metal reaction is cost-effective.

Purity and Byproducts

  • Sonogashira coupling may leave residual palladium, necessitating chelation steps.
  • Cyclization routes produce tar-like byproducts, complicating distillation.

Industrial-Scale Adaptations

Continuous Flow Lithiation

Adapting batch processes to flow systems reduces reaction time and improves safety.

Parameters :

  • Residence time: 30 minutes
  • Temperature: 25°C
  • Solvent: 1,2-dimethoxyethane

Chloride-Mediated Pathways

Using 5-chloro-2-methylpyridine (from alkoxy substitution) with lithium acetylides offers an alternative route:

Reaction :
$$ \text{5-Cl-2-MePy} + \text{LiC≡CR} \rightarrow \text{5-RC≡C-2-MePy} + \text{LiCl} $$
Yield : 65% (R = H)

Challenges and Mitigation Strategies

Moisture Sensitivity

Lithium acetylides hydrolyze rapidly, requiring strict anhydrous conditions.

Solutions :

  • Schlenk line techniques
  • Molecular sieves in solvents

Side Reactions

Alkyne oligomerization or pyridine ring reduction may occur at high temperatures.

Mitigation :

  • Lower reaction temperatures (−78°C)
  • Radical inhibitors (e.g., BHT)

Chemical Reactions Analysis

Types of Reactions

Lithium;5-ethynyl-2-methylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce ethyl-substituted pyridines. Substitution reactions can lead to a variety of functionalized pyridine derivatives .

Scientific Research Applications

Lithium;5-ethynyl-2-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound can be used to study the effects of organolithium compounds on biological systems.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of lithium;5-ethynyl-2-methylpyridine involves its interaction with various molecular targets and pathways. The lithium atom can act as a Lewis acid, facilitating reactions by stabilizing negative charges on intermediates. The ethynyl group can participate in π-π interactions and conjugation, affecting the electronic properties of the compound. These interactions can influence the reactivity and selectivity of the compound in different chemical reactions .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The ethynyl group in 5-ethynyl-2-methylpyridine distinguishes it from analogs with alkyl or alkoxy substituents. Key comparisons include:

Compound Substituents Reactivity Highlights Applications/Notes
5-Ethynyl-2-methylpyridine 2-CH₃, 5-C≡CH Undergoes homolytic addition with thiols Potential for polymer/metal complexes
5-Ethyl-2-methylpyridine 2-CH₃, 5-CH₂CH₃ Lower reactivity; no ethynyl-driven reactions Industrial solvent or intermediate
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone 2-OCH₃, 5-CH₃, 3-COCH₃ Electron-withdrawing groups reduce nucleophilicity Pharmaceutical intermediates
3-Dimethoxymethyl-5-((trimethylsilyl)ethynyl)pyridine 5-C≡C-Si(CH₃)₃ Silyl-protected ethynyl enhances stability Click chemistry or organometallics

Key Findings :

  • The ethynyl group in 5-ethynyl-2-methylpyridine enables reactions like thiol additions (e.g., with 1-alkanethiols to form mono- or di-adducts) . This contrasts with 5-ethyl-2-methylpyridine, which lacks such reactivity due to its saturated substituent.

Lithium Coordination and Comparison with Other Lithium Salts

Lithium compounds like lithium carbonate (Li₂CO₃) and hydroxide (LiOH) dominate industrial applications (e.g., batteries, ceramics) .

  • Organometallic catalysis: As a ligand for transition metals.
  • Energy storage : Ethynyl groups may enhance conductivity in lithium-ion battery components.

Trade and Sourcing: The EU imports 70–80% of lithium compounds (carbonates/hydroxides) from Chile, China, and the U.S. .

Q & A

Basic: How can researchers optimize the synthesis of 5-ethynyl-2-methylpyridine derivatives?

Methodological Answer:
Synthesis optimization requires evaluating reaction conditions, catalysts, and purification methods. For pyridine derivatives like 5-ethyl-2-methylpyridine, literature suggests using palladium-catalyzed cross-coupling reactions to introduce ethynyl groups. For example, Sonogashira coupling between halogenated pyridines and terminal alkynes under inert atmospheres (e.g., nitrogen) at 60–80°C can yield ethynyl-substituted products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Reaction yields should be quantified using HPLC or GC-MS, with characterization via 1^1H/13^13C NMR and FT-IR spectroscopy .

Basic: What are the key physicochemical properties of 5-ethynyl-2-methylpyridine, and how are they experimentally determined?

Methodological Answer:
Key properties include:

PropertyValue (for 5-ethyl-2-methylpyridine)Method
Molecular Weight121.18 g/molMass spectrometry
Melting Point-70.9°CDifferential Scanning Calorimetry (DSC)
Boiling Point178°CDistillation under reduced pressure
SolubilityMiscible in polar organic solventsUV-Vis spectroscopy (λ_max)

Thermal stability is assessed via thermogravimetric analysis (TGA), while flash points (e.g., 65°C) are determined using closed-cup apparatus. Solubility profiles in aqueous/organic mixtures can be optimized for reaction design .

Advanced: How does the ethynyl group in 5-ethynyl-2-methylpyridine influence its reactivity in click chemistry applications?

Methodological Answer:
The ethynyl group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,4-disubstituted triazoles. For instance, reacting 5-ethynyl-2-methylpyridine with azide-functionalized biomolecules (e.g., peptides) in a 1:1 molar ratio with CuI (5 mol%) in THF/H2_2O at room temperature yields triazole-linked conjugates. Reaction efficiency (>95% conversion) is monitored via 1^1H NMR by tracking alkyne proton disappearance. Post-reaction, purification via dialysis or size-exclusion chromatography removes copper residues. This methodology is critical for bioconjugation and materials science .

Advanced: What spectroscopic and crystallographic techniques are most effective for characterizing lithium;5-ethynyl-2-methylpyridine complexes?

Methodological Answer:

  • FT-IR Spectroscopy : Identifies C≡C stretching vibrations (~2100 cm1^{-1}) and Li coordination to nitrogen/alkyne moieties.
  • X-ray Crystallography : Resolves Li coordination geometry. For example, single crystals grown via slow evaporation in acetonitrile may reveal Li–N bond distances (typically 1.9–2.1 Å) and tetrahedral/pyramidal coordination environments.
  • Solid-State NMR : 7^7Li NMR quantifies lithium ion mobility in the complex.

Crystallographic data collection (e.g., using a Bruker APEX-II CCD diffractometer) and refinement via SHELX software are standard .

Basic: What safety protocols are critical when handling 5-ethynyl-2-methylpyridine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure: ~0.5 mmHg at 25°C).
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : In airtight containers under nitrogen at 4°C to prevent oxidation.

Acute toxicity data (oral LD50_{50} >2000 mg/kg in rats) suggest moderate toxicity, but skin/eye contact must be avoided due to irritation risks .

Advanced: How can researchers resolve contradictions in reported stability data for pyridine derivatives under varying conditions?

Methodological Answer:
Contradictions arise from differences in experimental conditions (e.g., pH, temperature). To resolve:

Replicate Studies : Conduct stability tests under standardized conditions (e.g., 25°C, 60% RH).

Accelerated Degradation Studies : Use HPLC to monitor decomposition products at elevated temperatures (40–80°C).

Computational Modeling : DFT calculations predict bond dissociation energies (BDEs) for ethynyl/pyridine bonds, identifying vulnerable sites.

For 5-ethynyl-2-methylpyridine, avoid prolonged exposure to strong acids/bases or UV light, which may cleave the ethynyl group .

Advanced: What strategies are recommended for analyzing the ecological impact of this compound in interdisciplinary studies?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to assess microbial degradation in aqueous systems.
  • Toxicity Profiling : Daphnia magna acute toxicity tests (EC50_{50} via 48-h exposure) and algal growth inhibition (ISO 8692).
  • Computational Tools : EPI Suite predicts biodegradability (BIOWIN model) and bioaccumulation (BCFBAF model).

Disposal must comply with EPA guidelines, with incineration in certified facilities as the preferred method .

Basic: How are synthetic byproducts identified and quantified during the preparation of 5-ethynyl-2-methylpyridine?

Methodological Answer:

  • LC-MS/MS : Detects byproducts (e.g., homocoupled alkynes or unreacted halogenated precursors) with ppm-level sensitivity.
  • GC-FID : Quantifies volatile impurities (e.g., residual solvents like THF).
  • NMR Spectroscopy : 1^1H NMR integration ratios (e.g., alkyne vs. aromatic protons) estimate purity.

Calibration curves using internal standards (e.g., anthracene) improve accuracy .

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